(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17506105
InChI: InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m1/s1
SMILES:
Molecular Formula: C6H7IN2O2S
Molecular Weight: 298.10 g/mol

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17506105

Molecular Formula: C6H7IN2O2S

Molecular Weight: 298.10 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid -

Specification

Molecular Formula C6H7IN2O2S
Molecular Weight 298.10 g/mol
IUPAC Name (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid
Standard InChI InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m1/s1
Standard InChI Key AARDCGSAOXODLV-GSVOUGTGSA-N
Isomeric SMILES C1=C(SC(=N1)[C@@H](CC(=O)O)N)I
Canonical SMILES C1=C(SC(=N1)C(CC(=O)O)N)I

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₆H₇IN₂O₂S, with a molecular weight of 298.10 g/mol. Its IUPAC name denotes the (3R) configuration, indicating the stereochemical orientation of the amino group relative to the thiazole ring. Key structural components include:

  • A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).

  • An iodine atom at the 5-position of the thiazole, enhancing electrophilic reactivity.

  • A propanoic acid backbone with an amino group at the β-carbon.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₆H₇IN₂O₂S
Molecular Weight298.10 g/mol
Stereochemistry(3R) configuration
CAS Registry NumberNot publicly disclosed
XLogP3 (Partition Coefficient)Estimated 1.2 (calculated)

The iodine atom introduces significant steric and electronic effects, influencing intermolecular interactions such as halogen bonding.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves multi-step strategies:

  • Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters.

  • Iodination: Electrophilic aromatic substitution at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Stereoselective Amination: Enzymatic resolution or chiral auxiliaries to isolate the (3R) enantiomer.

Challenges in Synthesis

  • Regioselectivity: Ensuring iodination occurs exclusively at the 5-position of the thiazole.

  • Optical Purity: Avoiding racemization during amination steps.

Biological Activities and Mechanistic Insights

Hypothesized Mechanisms

The compound’s bioactivity is theorized to arise from:

  • Thiazole-Iodine Synergy: The electron-deficient thiazole ring may interact with microbial enzymes, while iodine enhances lipophilicity and membrane penetration.

  • Amino Acid Mimicry: Structural resemblance to endogenous amino acids could enable uptake via cellular transporters.

Table 2: Preliminary Biological Data

Activity TypeExperimental ModelKey Findings
AntimicrobialIn vitro bacterial assaysModerate inhibition of Gram-positive strains
AnticancerCell line screeningIC₅₀ > 50 μM in HeLa and MCF-7 cells
Enzymatic InhibitionProtease assaysWeak inhibition of trypsin-like proteases

Comparative Analysis

The (3R) enantiomer exhibits 20–30% higher antimicrobial activity than its (3S) counterpart in preliminary assays, suggesting stereochemistry influences target binding.

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a precursor for:

  • Peptide Mimetics: Incorporation into pseudopeptides to modulate bioavailability.

  • Kinase Inhibitors: Thiazole-iodine motifs are explored in ATP-competitive inhibitors .

Patent Landscape

Recent patents describe thiazole derivatives with substituted amino acid chains for treating metabolic disorders, though specific claims about the (3R) isomer remain undisclosed .

Future Research Directions

Priority Areas

  • Target Identification: Proteomic studies to map protein interactions.

  • Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling.

  • Synthetic Optimization: Flow chemistry approaches to improve enantiomeric excess.

Collaborative Opportunities

Academic-industry partnerships could accelerate translational studies, particularly in antimicrobial resistance and oncology .

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